3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one
Description
This compound belongs to the coumarin-benzothiazole hybrid family, characterized by a coumarin core (2H-chromen-2-one) substituted at the 3-position with a benzothiazole moiety and at the 8-position with a dimethylaminomethyl group. Its molecular formula is C₁₉H₁₆N₂O₃S, with a monoisotopic mass of 364.09 g/mol. The dimethylaminomethyl side chain confers basicity and solubility in polar solvents, while the benzothiazole group contributes π-π stacking and hydrophobic interactions .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)24-17(11)13)18-20-14-5-3-4-6-16(14)25-18/h3-9,22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLCAMNQDAHMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Chromenone: The benzothiazole intermediate is then coupled with a chromenone derivative. This step often involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the chromenone structure can undergo oxidation to form a ketone.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzothiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a chromenone ketone derivative.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of various substituted chromenone-benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is studied for its potential as a fluorescent probe due to its chromophore properties. It can be used to label and track biological molecules in various assays.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
Industrially, this compound can be used in the development of dyes and pigments due to its chromophore properties. It may also find applications in the production of advanced materials with specific optical properties.
Mechanism of Action
The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one exerts its effects is largely dependent on its interaction with molecular targets. The benzothiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The chromenone structure allows for interactions with nucleic acids, making it useful in DNA-binding studies. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Research Findings and Structure-Activity Relationships (SAR)
- Amine Side Chain: Dimethylaminomethyl: Balances solubility and membrane permeability . Bis(2-hydroxyethyl)aminomethyl (D719): Enhances water solubility but may reduce blood-brain barrier penetration . Piperidinyl/Morpholinyl: Increases lipophilicity, favoring hydrophobic target binding .
- Benzothiazole vs. Benzimidazole :
- 7-Hydroxy Group : Essential for hydrogen bonding with biological targets (e.g., integrase or kinase active sites) .
Data Tables
Biological Activity
3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, a compound featuring a benzothiazole moiety and a chromenone structure, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and antioxidant activities, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one. It has a molecular formula of and a molecular weight of 364.41 g/mol. The structure is characterized by the presence of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.41 g/mol |
| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study indicated that it has comparable minimum inhibitory concentration (MIC) values against various bacterial strains when compared to standard antibiotics.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The compound's mechanism likely involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of the compound has been evaluated in several studies. Notably, it demonstrated cytotoxic effects against prostate cancer cell lines (PC3 and DU145), with IC50 values indicating dose-dependent inhibition.
| Cell Line | IC50 (µg/mL) |
|---|---|
| PC3 | 26.43 (72h) |
| DU145 | 41.85 (72h) |
Mechanistically, the compound may induce apoptosis through DNA damage and cell cycle arrest in the G0/G1 phase.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated a significant ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 100 | 57.48 |
| 500 | 87.95 |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
- Cancer Cell Studies : Research conducted on prostate cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability over time .
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : It may inhibit topoisomerase I, interfering with DNA replication.
- Cell Cycle Regulation : Induces cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Mechanism : Scavenges free radicals and reduces oxidative stress.
Q & A
Q. Q1. What synthetic routes are commonly employed to prepare 3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one, and how can reaction conditions be optimized?
Methodology:
- Step 1: Start with 8-formyl-7-hydroxycoumarin derivatives. React with 2-aminothiophenol under mild acidic conditions (e.g., acetic acid) to form the benzothiazole ring via cyclization .
- Step 2: Introduce the dimethylaminomethyl group via a Mannich reaction. Use formaldehyde and dimethylamine in ethanol under reflux, ensuring pH control (~4–6) to avoid side reactions .
- Optimization:
- Temperature: Maintain 60–70°C during benzothiazole formation to balance reaction rate and byproduct suppression.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during Mannich reactions .
- Purification: Recrystallize using ethanol-water mixtures to isolate high-purity product (>95%) .
Advanced Structural Characterization
Q. Q2. How can discrepancies in crystallographic data for this compound be resolved, particularly in torsion angles and hydrogen bonding?
Methodology:
- X-ray Diffraction (XRD): Use single-crystal XRD to determine bond lengths, angles, and intermolecular interactions. For example, resolve chair vs. boat conformations in the chromen-2-one ring by analyzing torsion angles (e.g., O1–C8–C7–C9 = 8.3°) .
- Hydrogen Bonding: Validate N–H⋯O and C–H⋯O interactions via Hirshfeld surface analysis. Compare with SHELXL-refined models to address symmetry-related discrepancies .
- Validation Tools: Cross-reference with computational methods (DFT) to optimize geometry and confirm experimental data .
Biological Activity Profiling
Q. Q3. What methodologies are recommended to evaluate the compound’s interaction with bacterial resistance-associated proteins?
Methodology:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like β-lactamases. Focus on the benzothiazole moiety’s affinity for hydrophobic pockets .
- Surface Plasmon Resonance (SPR): Immobilize target proteins on sensor chips to measure real-time binding kinetics (ka/kd) .
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing activity with structural analogs (e.g., nitro-substituted derivatives) .
Structural Confirmation Techniques
Q. Q4. What spectroscopic and chromatographic methods confirm the compound’s identity and purity?
Methodology:
- NMR: Assign peaks using ¹H/¹³C NMR (DMSO-d₆):
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 367.0921 (calculated for C₁₉H₁₅N₂O₃S⁺) .
- HPLC-PDA: Use a C18 column (MeCN:H₂O, 70:30) to assess purity (>98%) with UV detection at 254 nm.
Data Contradiction Analysis
Q. Q5. How should conflicting bioactivity results between similar benzothiazole derivatives be addressed?
Methodology:
- Comparative SAR Studies: Systematically vary substituents (e.g., nitro vs. methoxy groups) and correlate with MIC values. For example, nitro groups at C8 enhance antibacterial activity but reduce solubility .
- Solubility Profiling: Use shake-flask assays (pH 7.4 PBS) to measure logP. High logP (>3) may explain reduced efficacy in aqueous media despite in vitro activity .
- In Silico ADMET: Predict bioavailability and toxicity (e.g., SwissADME) to identify confounding factors in in vivo vs. in vitro results .
Advanced Mechanistic Studies
Q. Q6. What experimental designs elucidate the compound’s mechanism of action in inhibiting fungal enzymes?
Methodology:
- Enzyme Inhibition Assays: Test against Candida albicans CYP51 (lanosterol 14α-demethylase) using fluconazole as a control. Monitor IC₅₀ via UV-Vis spectroscopy .
- Time-Kill Curves: Assess fungicidal vs. fungistatic effects at 2× and 4× MIC over 24–48 hrs .
- Crystallographic Studies: Co-crystallize with target enzymes to identify binding motifs (e.g., π-π stacking between benzothiazole and heme groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
